molecular formula C15H18ClN5 B14919164 1-[2-(4-Chlorophenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine

1-[2-(4-Chlorophenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B14919164
M. Wt: 303.79 g/mol
InChI Key: YVGWOCRUOYJXOU-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a complex organic compound that features a guanidine group attached to a pyrimidine ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-(4-chlorophenyl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted guanidines.

Scientific Research Applications

1-[2-(4-Chlorophenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine
  • 2-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)guanidine

Uniqueness

1-[2-(4-Chlorophenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the dimethylpyrimidine ring enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C15H18ClN5

Molecular Weight

303.79 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)guanidine

InChI

InChI=1S/C15H18ClN5/c1-10-9-11(2)20-15(19-10)21-14(17)18-8-7-12-3-5-13(16)6-4-12/h3-6,9H,7-8H2,1-2H3,(H3,17,18,19,20,21)

InChI Key

YVGWOCRUOYJXOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CC=C(C=C2)Cl)N)C

Origin of Product

United States

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